molecular formula C18H19N7O B12932860 9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]- CAS No. 65179-36-4

9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-

Cat. No.: B12932860
CAS No.: 65179-36-4
M. Wt: 349.4 g/mol
InChI Key: KKBVKDUEVNNRLT-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a 6-amino substituent on the purine core and a propanamide group at the 9-position. The N-substituent of the propanamide is a 2-(1H-indol-3-yl)ethyl moiety, which introduces an indole ring—a structure frequently associated with bioactive molecules.

Properties

CAS No.

65179-36-4

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C18H19N7O/c19-17-16-18(23-10-22-17)25(11-24-16)8-6-15(26)20-7-5-12-9-21-14-4-2-1-3-13(12)14/h1-4,9-11,21H,5-8H2,(H,20,26)(H2,19,22,23)

InChI Key

KKBVKDUEVNNRLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN3C=NC4=C(N=CN=C43)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and purine intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the purine ring.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-3-(6-amino-9H-purin-9-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the purine moiety can bind to adenosine receptors. These interactions can modulate various cellular processes, including neurotransmission and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Containing Derivatives

a) 2-(1H-Indol-3-yl)ethyl Esters (Compounds 73 and 74)
  • Source : Marine sponge-derived yeast Pichia membranifaciens .
  • Structure: Esters of hydroxy acids (e.g., 2-hydroxypropanoate, 5-hydroxypentanoate) linked to 2-(1H-indol-3-yl)ethyl.
  • Comparison : Unlike the target compound, these esters lack the purine backbone and amide linkage. The ester group may enhance hydrophilicity but reduce metabolic stability compared to the amide in 9H-purine-9-propanamide.
b) SERT Ligand Intermediate (Compound 4)
  • Source : Synthetic intermediate in biotinylated SERT ligand synthesis .
  • Structure : Features a 4-(1H-indol-3-yl)-3,6-dihydropyridinyl group attached via an ethyl chain to a phthalimide scaffold.
  • Function : Designed for serotonin transporter (SERT) targeting, highlighting the indole group’s role in neuroactive molecules .
  • Comparison : While both compounds share the indol-3-yl ethyl motif, the SERT ligand’s tetrahydropyridine and phthalimide groups contrast with the purine-propanamide core, suggesting divergent biological targets.

Purine-Based Analogs

a) 2-Fluoro-9-(5-O-phosphono-β-D-arabinofuranosyl)adenine
  • Source : Pharmacopeial standard (antiviral/antineoplastic agent) .
  • Structure: Fluorinated purine with a β-D-arabinofuranosyl-5′-phosphate group.
  • Bioactivity : Acts as a nucleotide analog, inhibiting DNA synthesis in viruses/cancer cells .
  • Comparison: The arabinose-phosphate moiety enables incorporation into nucleic acids, a mechanism unlikely for 9H-purine-9-propanamide due to its bulky indole-propanamide substituent. The fluorine atom in the pharmacopeial compound enhances electronegativity, whereas the 6-amino group in the target compound may facilitate hydrogen bonding.

Structural and Functional Analysis

Table 1: Key Features of Compared Compounds

Compound Name Core Structure Substituents Bioactivity/Use Source
9H-Purine-9-propanamide (Target) Purine 6-amino; N-(2-(indol-3-yl)ethyl)propanamide Hypothesized protein/receptor binding Synthetic
2-(1H-Indol-3-yl)ethyl esters (73/74) Indole Hydroxy acid esters Weak antioxidant activity Marine natural product
SERT Ligand Intermediate (Compound 4) Phthalimide 4-(Indol-3-yl)-3,6-dihydropyridinyl ethyl Serotonin transporter targeting Synthetic
2-Fluoro-arabinofuranosyl adenine Purine β-D-arabinofuranosyl-5′-phosphate; 2-fluoro Antiviral/antineoplastic Pharmacopeial

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups
9H-Purine-9-propanamide ~369.4 g/mol ~1.8 Purine, amide, indole
2-(1H-Indol-3-yl)ethyl esters (73/74) ~261.3 g/mol ~2.5 Indole, ester
SERT Ligand Intermediate (Compound 4) ~429.5 g/mol ~3.2 Phthalimide, dihydropyridine
2-Fluoro-arabinofuranosyl adenine 365.2 g/mol ~-1.5 Sugar-phosphate, fluorine

Biological Activity

9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]- (CAS No. 65179-36-4) is a complex organic compound that combines a purine base with an indole moiety. This unique structural configuration suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C18H19N7O
  • Molecular Weight : 349.39 g/mol
  • Structure : The compound features a purine ring system attached to an indole group via an ethyl linker, which may influence its biological activity.

Biological Activity Overview

The biological activity of 9H-Purine-9-propanamide has been evaluated in various studies, focusing on its antibacterial and antifungal properties, as well as its potential applications in cancer therapy.

Antimicrobial Activity

Research indicates that derivatives of purine compounds often exhibit significant antimicrobial properties. Specifically, the compound has shown:

  • Antibacterial Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli were reported to be low, indicating potent antibacterial effects .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Pseudomonas aeruginosa0.1
  • Antifungal Activity : The compound also exhibits antifungal properties, particularly against Candida albicans, with MIC values suggesting moderate efficacy .

The mechanism by which 9H-Purine-9-propanamide exerts its biological effects is hypothesized to involve:

  • Inhibition of Nucleic Acid Synthesis : Similar to other purine derivatives, it may interfere with nucleic acid metabolism in microbial cells.
  • Interaction with Enzymatic Pathways : The presence of the indole moiety may facilitate interactions with specific enzymes involved in cellular processes, enhancing its therapeutic potential.

Case Studies

A notable study examined the compound's effectiveness in vitro against various microbial strains. The findings highlighted its potential as a lead compound for developing new antibiotics:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized several derivatives of the compound and tested their antibacterial properties.
    • Results indicated that modifications to the indole group significantly influenced antimicrobial activity, suggesting structure-activity relationships (SAR) that could guide further development.
  • Cancer Therapeutics Exploration :
    • Preliminary investigations into the compound's anticancer properties revealed that it may induce apoptosis in cancer cell lines.
    • The dual targeting capability—impacting both bacterial and cancerous cells—was emphasized as a significant advantage for drug development.

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